2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 335207-97-1
VCID: VC0410895
InChI: InChI=1S/C18H16N2O4/c1-2-24-15-10-6-5-9-14(15)19-16(21)11-20-17(22)12-7-3-4-8-13(12)18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
SMILES: CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3g/mol

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide

CAS No.: 335207-97-1

Main Products

VCID: VC0410895

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3g/mol

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide - 335207-97-1

CAS No. 335207-97-1
Product Name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide
Molecular Formula C18H16N2O4
Molecular Weight 324.3g/mol
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C18H16N2O4/c1-2-24-15-10-6-5-9-14(15)19-16(21)11-20-17(22)12-7-3-4-8-13(12)18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
Standard InChIKey VETANJJJPJVJMU-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
PubChem Compound 712600
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator